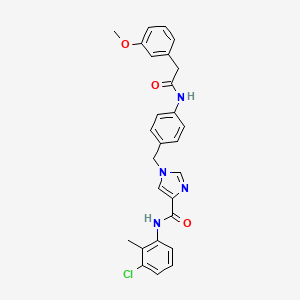

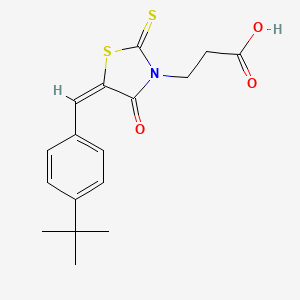

2-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Research has developed various synthesis techniques for compounds related to the target molecule, highlighting the versatility and complexity of chemical reactions involved in producing structurally complex compounds. For instance, a study describes a new approach to the synthesis of 2H-isoindole-4,7-diones through the reaction of α-amino acids with carbonyl compounds, generating azomethine ylides that react with quinones to form the desired diones (Schubert-Zsilavecz et al., 1991). Another study on the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid showcases the synthesis of angular and linear isoindole-dione derivatives, revealing the structural versatility obtainable through specific chemical reactions (Vasilin et al., 2015).

Modular Synthesis and Application in Materials Science

A study highlights a modular synthesis strategy for tetrasubstituted pyrroles, employing a four-component cyclization strategy that underscores the innovative approaches in synthesizing complex molecular architectures. This study emphasizes the use of readily available materials and the synthesis of compounds with potential applications in materials science (Zhou et al., 2023).

Antimicrobial Screening and Potential Chemotherapeutic Agents

Research on novel azaimidoxy compounds, including structures related to isoindole-diones, explores their synthesis and antimicrobial activities. These studies suggest the potential of these compounds to serve as chemotherapeutic agents, indicating the broader pharmacological relevance of structurally complex diones (Jain et al., 2006).

Advanced Materials and Photophysical Properties

The design, synthesis, and investigation of the photophysical properties of novel compounds, such as pyrimidine-phthalimide derivatives, have been studied for their potential applications in pH sensing and as advanced materials. This research showcases the ability to fine-tune the photophysical properties of compounds for specific applications, highlighting the intersection between organic synthesis and material science (Yan et al., 2017).

Mecanismo De Acción

Target of Action

Compounds containing a pyrrole moiety have been reported to exhibit a broad range of biological activities . They have been known to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Mode of Action

It is known that the interaction of a compound with its target often leads to changes in the function of the target, which can result in therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-20(15-7-9-16(10-8-15)23-11-3-4-12-23)24-13-17(14-24)25-21(27)18-5-1-2-6-19(18)22(25)28/h1-4,7-12,17-19H,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTJHHDIHSWWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)

![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)